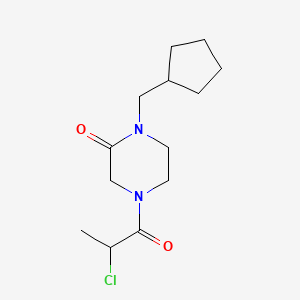
methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.27 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO5/c1-16-10-6-8-7 (11 (17-2)12 (10)18-3)5-9 (14-8)13 (15)19-4/h5-6,14H,1-4H3 . This code provides a specific description of the molecule’s structure, including the positions of the methoxy groups and the carboxylate group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Characterization of Novel Indole Derivatives Research has led to the synthesis and characterization of novel indole derivatives, including methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate, for their potential applications in various fields. These compounds have been synthesized and characterized using nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and UV-Visible techniques. The structural analysis through X-ray diffraction (XRD) studies and density functional theory (DFT) at the B3LYP level has been employed to evaluate bond angles, bond lengths, unit cells, and specific space groups. The research indicates potential applications of these derivatives in nonlinear optical (NLO) properties and hi-tech applications, supported by a synergistic experimental-computational study (Tariq et al., 2020).
Antimicrobial and Anticancer Evaluation A series of methyl indole derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential. Among these, specific derivatives have shown promising results against bacterial strains and cancer cell lines. These studies provide a basis for further research into the therapeutic applications of indole derivatives, highlighting their importance in medicinal chemistry (Sharma et al., 2012).
Conformational Analysis in Peptide Research Indole derivatives have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These molecules are specifically crafted to limit the conformational flexibility of peptide side chains, facilitating the study of peptide structure and function. This research highlights the utility of this compound derivatives in advancing our understanding of peptide biology (Horwell et al., 1994).
Synthetic Methodology and Chemical Reactivity Investigations into the reactivity and synthetic applications of indole derivatives have led to the development of new methodologies for constructing complex indole frameworks. These studies contribute to the advancement of synthetic organic chemistry, providing efficient routes to diverse indole-based compounds with potential applications in drug discovery and development (Shestakov et al., 2009).
Infrared Probes for Local Environment Methyl indole-4-carboxylate derivatives have been identified as promising fluorescent and infrared probes for studying protein local structure and dynamics. These compounds offer sensitive tools for probing the local environment within biological systems, enhancing our ability to study biological processes at the molecular level (Liu et al., 2020).
Safety and Hazards
特性
IUPAC Name |
methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-16-10-6-8-7(11(17-2)12(10)18-3)5-9(14-8)13(15)19-4/h5-6,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRVYVYBENLQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)

![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)
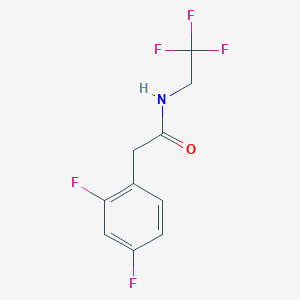
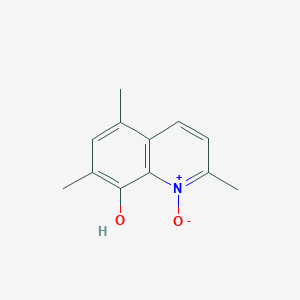
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)
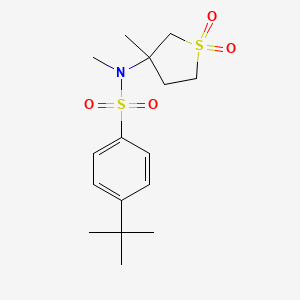
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)
![2-(4-chlorophenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812188.png)
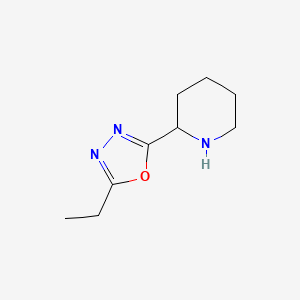
![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one](/img/structure/B2812191.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2812195.png)
